2-Nitroethanol
Overview
Description
2-Nitroethanol is a chemical compound that has been the subject of various research studies due to its potential applications and properties. It is involved in different chemical processes and has been analyzed in various contexts, including its synthesis, molecular structure, and reactivity .
Synthesis Analysis
The synthesis of 2-nitroethanol has been explored through different methodologies. One approach involves the control of hazardous processes in flow, which includes a proof of concept, optimization and modeling analysis, and a long run study in a mini-plant. This method allows for the study of features usually associated with a pilot plant, such as stability over time, solvent recirculation, and robustness . Another study discusses the electrochemical synthesis of 2,2-dinitropropanol, which is related to 2-nitroethanol, using a reversible chemical mediator to perform oxidative nitration of nitroethane .
Molecular Structure Analysis
The molecular structure of 2-nitroethanol and related compounds has been examined using various analytical techniques. X-ray analysis has been used to determine the molecular conformation of brominated derivatives of 2-nitroethanol . Additionally, ab initio molecular orbital calculations have provided insights into the geometrical consequences of resonance-assisted hydrogen bonding in 2-nitrovinyl alcohol and the indication of a slight attractive O…H interaction in 2-nitroethanol .
Chemical Reactions Analysis
Research has shown that 2-nitroethanol can undergo novel reactions, such as the formation of the sodium salt of 2-oxo-3-hydroxypropionic acid oxime when reacted in aqueous ammonia . The compound also serves as a precursor for the synthesis of 2-amino-1, 3-alkanediols through condensation with aliphatic aldehydes, followed by reduction of the nitro group .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-nitroethanol are influenced by its molecular structure. Studies have shown that the relative energies of stable conformations of 2-nitroethanal, a related compound, are dependent on the medium, with a change in the most stable conformation from gas to polar solvent . This highlights the importance of the solvent environment on the properties of nitro compounds. Additionally, the electrochemical synthesis study of 2,2-dinitropropanol, which is structurally related to 2-nitroethanol, discusses the potential for waste reduction over traditional chemical routes, indicating the environmental considerations of synthesizing such compounds .
Scientific Research Applications
1. Advancements in Flow Chemistry
2-Nitroethanol is significantly utilized in the field of flow chemistry. The synthesis of 2-Nitroethanol in a flow process has been extensively researched, demonstrating its pivotal role in the development of safe and efficient methodologies for chemical reactions. The process entails a meticulous procedure involving proof of concept, optimization, kinetic analysis, and operation in a mini-plant setting, highlighting the compound's relevance in laboratory-scale studies and pilot plant applications (Roberge et al., 2015).
2. Therapeutic Corneoscleral Cross-Linking
Research indicates that 2-Nitroethanol and its derivatives are potential candidates for corneoscleral cross-linking, a therapeutic approach in ophthalmology. The chemical stability of these compounds, including 2-Nitroethanol, under various conditions, underscores their potential for clinical application in enhancing corneoscleral tissue rigidity, crucial for treating certain eye conditions (Li et al., 2012).
3. Mitigation of Methane Emission in Agriculture
Studies have shown that 2-Nitroethanol is effective in mitigating methane production in ruminants, a significant concern in agriculture due to its impact on climate change. The compound, when used as a dietary supplement, has demonstrated a reduction in methane emissions and an improvement in feed conversion efficiency in lambs, signifying its potential to enhance environmental sustainability and agricultural productivity (Zhang et al., 2021).
4. Antibacterial and Antimicrobial Properties
Research has also delved into the antibacterial and antimicrobial properties of 2-Nitroethanol. Its effectiveness against specific bacterial strains, such as Campylobacter jejuni and Listeria monocytogenes, has been studied, indicating its potential in food safety and preservation (Horrocks et al., 2007; Dimitrijević et al., 2006)(https://consensus.app/papers/effect-nitrocompounds-growth-survivability-listeria-dimitrijević/0da2d571abbb5ed2a9b344c23f635510/?utm_source=chatgpt).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-nitroethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5NO3/c4-2-1-3(5)6/h4H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIPMDPDAFINLIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5NO3 | |
Record name | 2-NITROETHANOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20770 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8025751 | |
Record name | 2-Nitroethanol | |
Source | EPA DSSTox | |
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Molecular Weight |
91.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Mobile dark brown-red liquid with a pungent odor. (NTP, 1992) | |
Record name | 2-NITROETHANOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20770 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Boiling Point |
381 °F at 765 mmHg (NTP, 1992) | |
Record name | 2-NITROETHANOL | |
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URL | https://cameochemicals.noaa.gov/chemical/20770 | |
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Flash Point |
greater than 235 °F (NTP, 1992) | |
Record name | 2-NITROETHANOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20770 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
less than 1 mg/mL at 70 °F (NTP, 1992) | |
Record name | 2-NITROETHANOL | |
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URL | https://cameochemicals.noaa.gov/chemical/20770 | |
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Density |
1.27 at 59 °F (NTP, 1992) - Denser than water; will sink | |
Record name | 2-NITROETHANOL | |
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Product Name |
2-Nitroethanol | |
CAS RN |
625-48-9 | |
Record name | 2-NITROETHANOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20770 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 2-Nitroethanol | |
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Record name | Ethanol, 2-nitro- | |
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Record name | 2-NITROETHANOL | |
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Record name | 2-Nitroethanol | |
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Record name | 2-nitroethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.905 | |
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Melting Point |
-112 °F (NTP, 1992) | |
Record name | 2-NITROETHANOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20770 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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